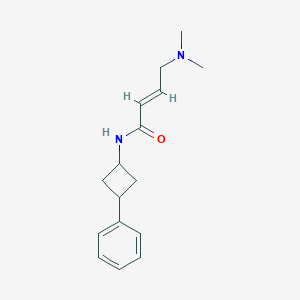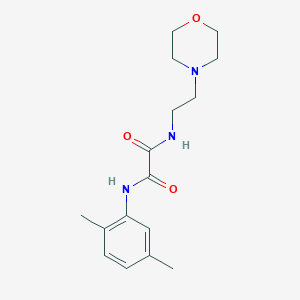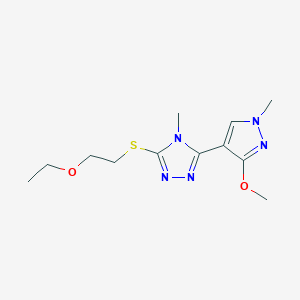
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide is not fully understood. However, it is believed to act on the central nervous system by modulating neurotransmitter release and reuptake. This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Additionally, this compound has been found to have anticonvulsant effects in animal models of seizures. (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide in lab experiments include its diverse biological activities and potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities for scientific research purposes. However, the limitations of using (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are many future directions for the study of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide. One potential direction is the development of new therapeutic applications for this compound, such as in the treatment of cancer or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide and its potential effects on various biochemical pathways. Finally, the optimization of synthesis methods and the development of new analogues of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide may lead to the discovery of new compounds with even greater therapeutic potential.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide involves the reaction of 3-phenylcyclobutanone with dimethylamine in the presence of a base catalyst, followed by the addition of but-2-enoyl chloride. The reaction yields the desired compound in good yield and high purity. This method has been optimized for large-scale production of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to have potential as an antidepressant and anxiolytic agent. Additionally, (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been studied for its potential use in cancer therapy due to its ability to inhibit cancer cell proliferation.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-18(2)10-6-9-16(19)17-15-11-14(12-15)13-7-4-3-5-8-13/h3-9,14-15H,10-12H2,1-2H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODKJHYKJMQWQD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)
![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)
![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)

![Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2514936.png)
![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)

![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)
